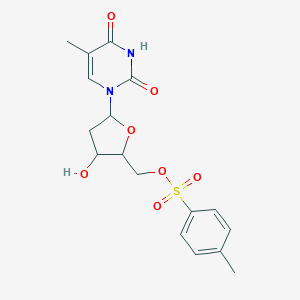

Thymidine, 5'-o-(p-toluenesulfonyl)-

説明

科学的研究の応用

Cell Migration and P2Y6 Receptor Activation

Thymidine 5’-O-monophosphorothioate, a derivative of Thymidine, 5’-o-(p-toluenesulfonyl)-, has been shown to induce cell migration in HeLa cells by activating the P2Y6 receptor . This receptor activation is crucial for various cellular processes, including proliferation, migration, differentiation, and cell death. The increased stability of this compound and its affinity toward the P2Y6 receptor suggest potential long-term effects mediated by this receptor, which could be significant for cancer research and therapy .

DNA Hypermodification in Bacteriophages

Thymidine derivatives are involved in the hypermodification of DNA in bacterial viruses, which is a defense mechanism against host endonucleases . These modifications are derived from free amino acids enzymatically installed on thymidine derivatives. Understanding these pathways can lead to insights into viral resistance mechanisms and the development of novel antiviral therapies .

Synthesis of Functional Polymers

The toluenesulfonyl group in Thymidine, 5’-o-(p-toluenesulfonyl)-, can be involved in bimolecular nucleophilic substitution reactions, which is a key step in the synthesis of novel functional polymers . These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and the creation of biocompatible materials .

Stability and Affinity in Pharmacotherapies

The stability and affinity of Thymidine, 5’-o-(p-toluenesulfonyl)-, toward specific receptors make it a compound of interest for pharmacotherapies. It could be used to target neurodegenerative disorders, intestinal function, angiogenesis, cardiac remodeling, and more .

Enzymatic Synthesis Studies

The compound’s derivatives have been used in enzymatic synthesis studies to understand the biochemical pathways of nucleotide modifications. This research can contribute to the development of synthetic biology tools and the production of modified nucleotides for therapeutic purposes .

Regulation of Cellular Functions

As ligands for specific P2Y receptors, thymidine derivatives can regulate a variety of functions in many tissues. This includes influencing cell growth, proliferation, and death, which are critical aspects in the study of diseases and the development of new medical treatments .

作用機序

Target of Action

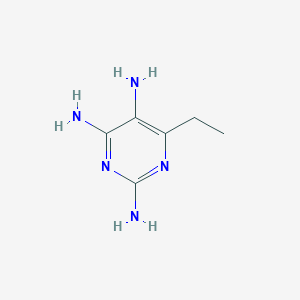

Thymidine, also known as 5’-o-(p-toluenesulfonyl)-thymidine or 5’-(4-methylbenzenesulfonate)-thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes involved in DNA synthesis and cellular growth. These include:

- Thymidylate kinase : This enzyme plays a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA .

- Uridine phosphorylase : This enzyme is involved in the salvage pathway of pyrimidine nucleotide biosynthesis .

- Thymidine kinase : This enzyme is responsible for the phosphorylation of thymidine, a necessary step for the incorporation of thymidine into DNA .

Mode of Action

Thymidine interacts with its targets by serving as a substrate for these enzymes. It is highly active with ATP or dATP as phosphate donors . The interaction of thymidine with these enzymes leads to changes in the synthesis of DNA and cellular growth.

Biochemical Pathways

Thymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth. The affected pathways and their downstream effects include:

特性

IUPAC Name |

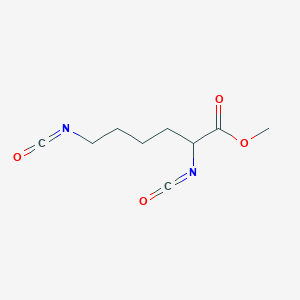

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWNGNFIIXLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993373 | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine, 5'-o-(p-toluenesulfonyl)- | |

CAS RN |

7253-19-2 | |

| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)